Dinoprost tromethamine

Catalog No.
S526226
CAS No.
38562-01-5
M.F
C24H45NO8
M. Wt
475.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dinoprost tromethamine

CAS Number

38562-01-5

Product Name

Dinoprost tromethamine

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid

Molecular Formula

C24H45NO8

Molecular Weight

475.6 g/mol

InChI

InChI=1S/C20H34O5.C4H11NO3/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;5-4(1-6,2-7)3-8/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25);6-8H,1-3,5H2/b7-4-,13-12+;/t15-,16+,17+,18-,19+;/m0./s1

InChI Key

IYGXEHDCSOYNKY-RZHHZEQLSA-N

SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O

solubility

Soluble in DMSO, not in water

Synonyms

dinoprost tromethamine, Lutalyse, Minprostin F2 Alpha, PGF2alpha tromethamine, prostaglandin F2alpha tromethamine, Prostin F2, Prostin F2 Alpha

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O.C(C(CO)(CO)N)O

The exact mass of the compound Dinoprost tromethamine is 475.3145 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 196515. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Prostaglandins - Prostaglandins F - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Dinoprost tromethamine is the tromethamine salt form of dinoprost, the naturally occurring prostaglandin F2α (PGF2α).[1][2] This formulation provides a stable, highly water-soluble crystalline powder, a critical physical property for creating aqueous solutions for injection and research.[2] The compound functions as a potent agonist of the prostaglandin F (FP) receptor, where it stimulates myometrial (uterine) smooth muscle contraction and induces luteolysis (the degradation of the corpus luteum).[1][3] These actions make it a cornerstone compound in veterinary and human reproductive medicine for estrus synchronization, labor induction, and management of postpartum hemorrhage.[1][4]

Direct substitution of Dinoprost tromethamine with its free acid form, dinoprost (PGF2α), is impractical for most applications due to critical differences in physical properties. The tromethamine salt was specifically developed to overcome the poor aqueous solubility of the free acid, enabling the formulation of stable injectable solutions and buffered media for in-vitro research.[5][6] Attempting to substitute the free acid necessitates the use of organic solvents or complex formulation strategies, which can alter the pharmacokinetic profile and introduce confounding variables in experimental designs. Furthermore, synthetic analogs like carboprost tromethamine, while also effective uterotonic agents, are not direct replacements.[7] Carboprost is a 15-methyl analogue with a more prolonged action and a distinct side-effect profile, including a higher incidence of gastrointestinal effects and potential for increased blood pressure, making it a different clinical and research tool.[7][8]

Superior Aqueous Solubility Enables Direct Formulation and Dosing

Dinoprost tromethamine exhibits high water solubility, recorded at 0.2 g/mL (200 mg/mL), a direct result of its formation as a tromethamine salt.[5] This contrasts sharply with the parent compound, dinoprost (PGF2α free acid), which is characterized as being only slightly soluble in water. The use of tromethamine as a counter-ion is a well-established strategy in pharmaceutical sciences to significantly enhance the aqueous solubility and dissolution rate of acidic drugs like prostaglandins.[6]

Evidence DimensionAqueous Solubility
Target Compound Data0.2 g/mL (200 mg/mL)
Comparator Or BaselineDinoprost (free acid): 'Slightly soluble'
Quantified DifferenceQualitatively significant; enables high-concentration aqueous solutions not achievable with the free acid.
ConditionsStandard laboratory conditions.

This high solubility is the primary procurement driver, eliminating the need for co-solvents or complex formulations for preparing injectable solutions or aqueous stock solutions for research.

Different Pharmacodynamic Profile Compared to Synthetic Analog Cloprostenol

In a large-scale field study involving 4,549 lactating dairy cows, the synthetic analog cloprostenol demonstrated a statistically significant increase in estrus detection rates (42.4% vs. 34.0%; P < 0.01) and overall pregnancy rate (14.4% vs. 12.2%; P = 0.02) compared to dinoprost tromethamine in first-parity cows.[5] This was attributed to a more rapid decrease in progesterone and subsequently higher estradiol concentrations following cloprostenol administration.[5] However, another study noted that while cloprostenol is a more potent luteolytic agent, dinoprost tromethamine as the natural PGF2α has a much shorter biological half-life of only a few minutes, allowing for more physiological-like signaling.[1][6]

Evidence DimensionPregnancy Rate (1st Parity Cows)
Target Compound Data12.2%
Comparator Or BaselineCloprostenol: 14.4%
Quantified DifferenceCloprostenol resulted in a ~18% relative increase in pregnancy rate in this specific sub-population and protocol.
ConditionsLarge dairy herd (n=4549) using a dual-injection PGF2α protocol for first artificial insemination.

For research applications requiring the precise action of natural PGF2α or a rapid clearance profile, dinoprost tromethamine is the appropriate choice, whereas synthetic analogs like cloprostenol may be selected for protocols where maximizing luteolytic potency is the primary goal.

Distinct Side-Effect Profile from its 15-Methyl Analog, Carboprost

While both dinoprost and carboprost are used for postpartum hemorrhage, their side-effect profiles differ, influencing selection. In clinical trials with carboprost tromethamine, approximately two-thirds (66%) of patients experienced vomiting and diarrhea.[5][6] It can also cause transient bronchoconstriction and increases in blood pressure.[1][5] Dinoprost tromethamine is also associated with gastrointestinal side effects, but its potential for bronchospasm and hypertensive effects are noted as known risks that require careful patient selection, distinguishing its risk-benefit profile from carboprost, which has a prolonged action due to its resistance to metabolic degradation.[7][9]

Evidence DimensionIncidence of Vomiting and Diarrhea
Target Compound DataSide effects include nausea, vomiting, and diarrhea, but specific incidence rates from head-to-head trials are not available in the provided sources.
Comparator Or BaselineCarboprost Tromethamine: ~66% of patients experience vomiting and/or diarrhea.
Quantified DifferenceCarboprost has a very high, quantified incidence of specific gastrointestinal side effects.
ConditionsClinical use for abortion and postpartum hemorrhage.

Buyers must select dinoprost tromethamine when the pharmacological properties of the natural PGF2α are required, or to avoid the specific side-effect liabilities and prolonged action associated with the synthetic analog carboprost.

Formulation of Aqueous Injectable Products

The primary application is the development of sterile, water-based solutions for intramuscular or intravenous administration in clinical and veterinary settings. The high aqueous solubility of the tromethamine salt form is the critical enabling property for creating stable, high-concentration formulations without the need for potentially irritating co-solvents.[5]

High-Reproducibility In Vitro and Ex Vivo Pharmacological Studies

For research on smooth muscle physiology, receptor binding assays, or cell culture models, Dinoprost tromethamine allows for the preparation of precise, highly soluble stock solutions in aqueous buffers. This ensures dose-response accuracy and reproducibility, avoiding the complications of using organic solvents that could be required for the poorly soluble free acid.[5]

Reproductive Protocols Requiring Natural PGF2α Profile

In veterinary estrus synchronization or human reproductive medicine, this compound is selected when the rapid, physiological metabolism and specific receptor interaction of natural PGF2α is desired.[6] This contrasts with synthetic analogs that have been modified for longer half-lives and may have different potency or side-effect profiles.[1]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

8

Exact Mass

475.31451739 g/mol

Monoisotopic Mass

475.31451739 g/mol

Heavy Atom Count

33

LogP

-0.12

Appearance

Solid powder

Melting Point

100-101

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CT6BBQ5A68

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (42.03%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360 (98.55%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used for aborting second-trimester pregnancy (between the twelfth to eighteenth week of gestation) and in incomplete abortion or for therapeutic abortion in cases of intrauterine fetal death and congenital abnormalities incompatible with life. Also used at low-doses for medically indicated induction of labor at term. Also injected intra-arterially for use as a vasodilator to assist in angiography.

Pharmacology

Dinoprost tromethamine is the tromethamine (THAM) salt of the naturally occurring prostaglandin F2alpha. Prostaglandin F2alpha has several pharmacologic effects on the female reproductive system, including stimulation of myometrial activity, relaxation of the cervix, inhibition of steroidogenesis by corpora lutea, and can potentially lyse corpora lutea.
Dinoprost Tromethamine is a synthetic analogue of the naturally occurring prostaglandin F2 alpha. Prostaglandin F2 alpha stimulates myometrial activity, relaxes the cervix, inhibits corpus luteal steroidogenesis, and induces luteolysis by direct action on the corpus luteum. (NCI04)

MeSH Pharmacological Classification

Oxytocics

Mechanism of Action

Dinoprost tromethamine appears to act directly on the myometrium, but this has not been completely established. Dinoprost stimulates myometrial contractions (via its interaction with the prostaglandin receptors) in the gravid uterus that are similar to the contractions that occur in the term uterus during labor. These contractions are usually sufficient to cause abortion. Uterine response to prostaglandins increases gradually throughout pregnancy. Dinoprost also facilitates cervical dilatation and softening.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Prostaglandin
PTGFR [HSA:5737] [KO:K04262]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

38562-01-5

Absorption Distribution and Excretion

Slowly absorbed from the amniotic fluid into systemic circulation.

Metabolism Metabolites

Enzymatic dehydrogenation primarily in the maternal lungs and also in the liver.

Biological Half Life

The half-life of dinoprost in amniotic fluid is 3 to 6 hours. The plasma half-life of dinoprost after intravenous administration is reported to be less than 1 minute.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Pursley JR, Martins JP, Wright C, Stewart ND. Compared to dinoprost tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows on a large commercial dairy. Theriogenology. 2012 Sep 1;78(4):823-9. doi: 10.1016/j.theriogenology.2012.03.032. Epub 2012 May 22. PubMed PMID: 22626771.
2: Salverson RR, DeJarnette JM, Marshall CE, Wallace RA. Synchronization of estrus in virgin beef heifers using melengestrol acetate and PGF2alpha: an efficacy comparison of cloprostenol and dinoprost tromethamine. Theriogenology. 2002 Jan 15;57(2):853-8. PubMed PMID: 11991389.
3: Nie GJ, Goodin AN, Braden TD, Wenzel JG. Luteal and clinical response following administration of dinoprost tromethamine or cloprostenol at standard intramuscular sites or at the lumbosacral acupuncture point in mares. Am J Vet Res. 2001 Aug;62(8):1285-9. PubMed PMID: 11497452.
4: Bell WR, Wentz AC. Abortion and coagulation by prostaglandin. Intra-amniotic dinoprost tromethamine effect on the coagulation and fibrinolytic systems. JAMA. 1973 Aug 27;225(9):1082-4. PubMed PMID: 4740610.
5: Chebel RC, Santos JE, Rutigliano HM, Cerri RL. Efficacy of an injection of dinoprost tromethamine when given subcutaneously on luteal regression in lactating Holstein cows. Theriogenology. 2007 Feb;67(3):590-7. Epub 2006 Nov 28. PubMed PMID: 17126390.
6: Voh AA Jr, Oyedipe EO, Pathiraja N, Buvanendran V, Kumi-Diaka J. Peripheral plasma levels of progesterone in Nigerian Zebu cows following synchronization of oestrus with prostaglandin F2 alpha analogue (Dinoprost tromethamine). Br Vet J. 1987 May-Jun;143(3):254-63. PubMed PMID: 3594195.
7: Young IM, Anderson DB. Improved reproductive performance from dairy cows treated with dinoprost tromethamine soon after calving. Theriogenology. 1986 Aug;26(2):199-208. PubMed PMID: 16726184.
8: Young IM, Anderson DB. First service conception rate in dairy cows treated with dinoprost tromethamine early post partum. Vet Rec. 1986 Feb 22;118(8):212-3. PubMed PMID: 3716167.
9: Dinoprost tromethamine: first of the new wonder drugs? Nursing. 1974 Oct;4(10):81-2. PubMed PMID: 4497054.

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